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molecular formula C6H5NO3 B1666305 3-Nitrophenol CAS No. 554-84-7

3-Nitrophenol

Cat. No. B1666305
M. Wt: 139.11 g/mol
InChI Key: RTZZCYNQPHTPPL-UHFFFAOYSA-N
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Patent
US08927779B2

Procedure details

Following general mode A, 1-bromo-3-nitrobenzene (202 mg, 1.0 mmol) was reacted with cesium hydroxide to give the expected product in the form of a red solid with a yield of 78% (eluent: ethyl acetate/heptane 20:80).
Name
ethyl acetate heptane
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
202 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
78%

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([N+:8]([O-:10])=[O:9])[CH:3]=1.[OH-:11].[Cs+]>C(OCC)(=O)C.CCCCCCC>[N+:8]([C:4]1[CH:3]=[C:2]([OH:11])[CH:7]=[CH:6][CH:5]=1)([O-:10])=[O:9] |f:1.2,3.4|

Inputs

Step One
Name
ethyl acetate heptane
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC.CCCCCCC
Step Two
Name
Quantity
202 mg
Type
reactant
Smiles
BrC1=CC(=CC=C1)[N+](=O)[O-]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Cs+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C=1C=C(C=CC1)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 78%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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